molecular formula C8H2BrClF3N3 B13669401 8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine

8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine

Cat. No.: B13669401
M. Wt: 312.47 g/mol
InChI Key: NHPIQVLBZRAPBP-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a pyrido[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-amino-4-chloro-6-(trifluoromethyl)pyridine with bromine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation. This interaction can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C8H2BrClF3N3

Molecular Weight

312.47 g/mol

IUPAC Name

8-bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8H2BrClF3N3/c9-4-2-14-1-3-5(4)15-7(8(11,12)13)16-6(3)10/h1-2H

InChI Key

NHPIQVLBZRAPBP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=C(N=C2Cl)C(F)(F)F

Origin of Product

United States

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